6-cyclopropyl-5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 6-cyclopropyl-5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 946234-62-4
VCID: VC11898334
InChI: InChI=1S/C20H21N5O3/c26-17(23-8-10-28-11-9-23)13-24-18(14-6-7-14)22-19-16(20(24)27)12-21-25(19)15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2
SMILES: C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)N5CCOCC5
Molecular Formula: C20H21N5O3
Molecular Weight: 379.4 g/mol

6-cyclopropyl-5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 946234-62-4

Cat. No.: VC11898334

Molecular Formula: C20H21N5O3

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 946234-62-4

Specification

CAS No. 946234-62-4
Molecular Formula C20H21N5O3
Molecular Weight 379.4 g/mol
IUPAC Name 6-cyclopropyl-5-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H21N5O3/c26-17(23-8-10-28-11-9-23)13-24-18(14-6-7-14)22-19-16(20(24)27)12-21-25(19)15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2
Standard InChI Key WYGKLGUJVCJWIT-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)N5CCOCC5
Canonical SMILES C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)N5CCOCC5

Introduction

Structural Overview

The compound features a fused heterocyclic core with the following key structural elements:

  • Cyclopropyl group at position 6.

  • Morpholinyl moiety attached via a 2-oxoethyl linker at position 5.

  • Phenyl group at position 1.

  • A pyrazolo[3,4-d]pyrimidinone scaffold, which is a bicyclic system combining pyrazole and pyrimidine rings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidinones typically involves multistep reactions combining hydrazine derivatives with β-diketones or other precursors under controlled conditions. For this specific derivative:

  • Starting Materials: Likely includes cyclopropyl-substituted hydrazines, phenylglyoxal derivatives, and morpholine.

  • Reaction Conditions: Cyclization reactions are often catalyzed by acids or bases in solvents like ethanol or dimethylformamide (DMF).

  • Key Steps:

    • Formation of the pyrazole ring through condensation.

    • Subsequent fusion with the pyrimidine ring.

    • Functionalization with the morpholinyl group via alkylation.

General Reaction Scheme (Hypothetical)

Cyclopropylhydrazine+PhenylglyoxalCyclizationIntermediate Pyrazole DerivativeFunctionalizationFinal Compound\text{Cyclopropylhydrazine} + \text{Phenylglyoxal} \xrightarrow{\text{Cyclization}} \text{Intermediate Pyrazole Derivative} \xrightarrow{\text{Functionalization}} \text{Final Compound}

Potential Pharmacological Activities

Pyrazolo[3,4-d]pyrimidinones are recognized for their wide range of biological activities:

  • Anticancer Properties: The bicyclic scaffold interacts with kinases and enzymes involved in cancer cell proliferation.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways through inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: Effective against bacterial and fungal pathogens due to disruption of microbial DNA synthesis.

Computational Predictions

In silico studies using molecular docking suggest that the morpholinyl and phenyl substituents enhance binding affinity to biological targets like G-protein coupled receptors or kinases.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyStructural elucidation (1H and 13C).
Mass Spectrometry (MS)Determination of molecular weight.
IR SpectroscopyIdentification of functional groups.
Elemental AnalysisVerification of molecular formula.

Applications in Drug Development

This compound's structural features make it a promising candidate for drug development:

  • Lead Optimization: The cyclopropyl group enhances metabolic stability, while the morpholinyl moiety improves solubility.

  • Targeted Therapy: Potential use in kinase inhibitors for cancer treatment.

  • Prodrug Formulations: The ketone group could be modified for controlled drug release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator